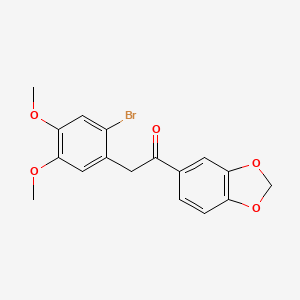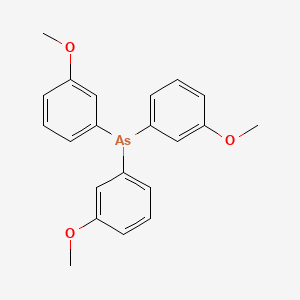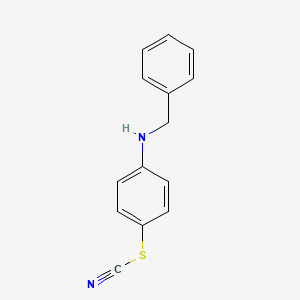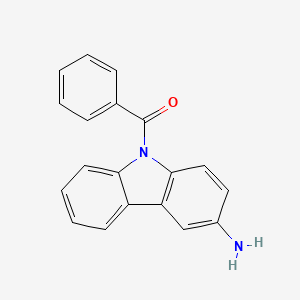
N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.
Introduction of Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions, where benzyl halides react with the thiadiazole ring.
Formation of Carbamoylamino Group: The carbamoylamino group can be introduced by reacting the intermediate compound with benzyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Benzyl halides, amines, thiols, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-4-sulfamoyl-benzamide: Similar in structure but contains a sulfamoyl group instead of a carbamoylamino group.
N-benzyl-4-fluorobenzamide: Contains a fluorine atom instead of a thiadiazole ring.
N-benzyl-4-bromobenzamide: Contains a bromine atom instead of a thiadiazole ring.
Propriétés
| 93873-73-5 | |
Formule moléculaire |
C18H17N5O2S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-benzyl-4-(benzylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2S/c24-17(19-11-13-7-3-1-4-8-13)15-16(23-26-22-15)21-18(25)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H2,20,21,23,25) |
Clé InChI |
DWDAKDWRDJAACR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=NSN=C2NC(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/no-structure.png)

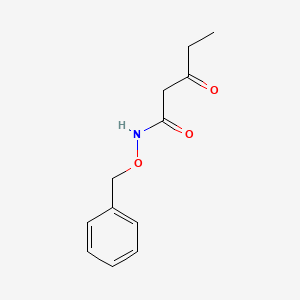


![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
